2-(4-Ethylcyclohexylidene)acetic acid
Description
2-(4-Ethylcyclohexylidene)acetic acid is a cyclohexylidene-substituted acetic acid derivative characterized by an ethyl group at the 4-position of the cyclohexene ring. The compound has been listed as discontinued by supplier CymitQuimica, indicating restricted commercial availability .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(4-ethylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C10H16O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
WLCGGTXECPHCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexylidene)acetic acid typically involves the reaction of 4-ethylcyclohexanone with a suitable acetic acid derivative under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-ethylcyclohexanone is reacted with acetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetic acid, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for converting the acetic acid group into acyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl halides or other substituted derivatives.
Scientific Research Applications
2-(4-Ethylcyclohexylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight: The ethyl-substituted compound (C₁₀H₁₆O₂) has the highest molecular weight among non-ester derivatives, followed by dimethyl/methyl (C₉H₁₄O₂) and difluoro (C₈H₁₀F₂O₂) analogues. Fluorine substitution reduces molecular weight but introduces electronegativity-driven effects.
Collision Cross-Section (CCS) Data :
- The 4,4-dimethyl analogue exhibits a predicted CCS of 139.3 Ų for the [M+H]⁺ adduct, suggesting a compact structure in gas-phase ion mobility spectrometry . Comparable data for the ethyl-substituted compound are unavailable.
Methyl and ethyl groups, being electron-donating, may reduce acidity compared to fluorinated analogues.
Derivative Modifications :
- Esterification, as seen in methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate (C₁₆H₁₈O₃), improves lipophilicity and alters solubility profiles, making it more suitable for hydrophobic applications .
Research Implications and Gaps
Synthetic Accessibility :
- The discontinuation of this compound highlights challenges in sourcing this compound for research. Alternatives like the dimethyl or fluorinated derivatives may serve as substitutes depending on the application.
Physicochemical Predictions :
- The absence of experimental CCS or pKa data for the ethyl-substituted compound limits direct comparisons. Computational modeling could bridge this gap.
Biological and Industrial Relevance :
- Fluorinated and ester derivatives may show enhanced bioavailability or stability in pharmaceutical or material science contexts, warranting further study.
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